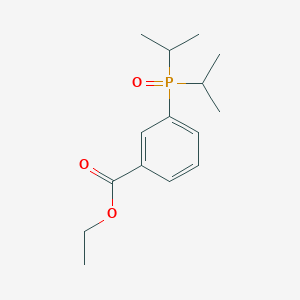![molecular formula C18H28N4O2 B3821116 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide, also known as IMP, is a synthetic compound that has been widely used in scientific research. IMP is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mechanism of Action
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide acts as a competitive inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of DNA damage by catalyzing the transfer of ADP-ribose moieties to target proteins, including itself. This process leads to the activation of DNA repair mechanisms and the prevention of cell death. By inhibiting PARP activity, 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide disrupts the DNA repair process and promotes cell death, particularly in cells with defective DNA repair mechanisms.
Biochemical and Physiological Effects:
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to induce DNA damage and cell death in various cell types, including cancer cells. In addition, 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has also been shown to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has several advantages as a research tool, including its high potency and selectivity for PARP inhibition. However, 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has some limitations, including its instability in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the use of 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide in animal studies requires careful consideration of its potential toxicity and side effects.
Future Directions
Future research on 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide is focused on exploring its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In addition, efforts are underway to develop more stable and potent PARP inhibitors that can be used in clinical settings. Finally, the role of PARP in other cellular processes, such as metabolism and epigenetic regulation, is an area of active investigation that may provide new insights into the biological functions of this enzyme.
Scientific Research Applications
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively used in scientific research to investigate the role of PARP in various cellular processes. PARP is a key regulator of DNA repair mechanisms and cell death pathways, and its dysregulation has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to selectively inhibit PARP activity, thereby providing a valuable tool for studying the biological functions of PARP.
properties
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14(2)13-22-11-9-20-18(24)16(22)12-17(23)21(3)10-7-15-6-4-5-8-19-15/h4-6,8,14,16H,7,9-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCVJJXDBXQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid](/img/structure/B3821039.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B3821043.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821047.png)
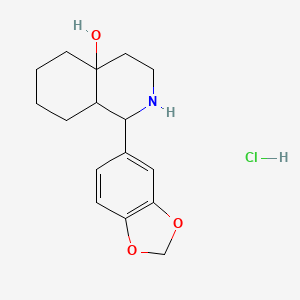
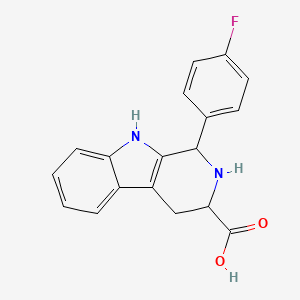
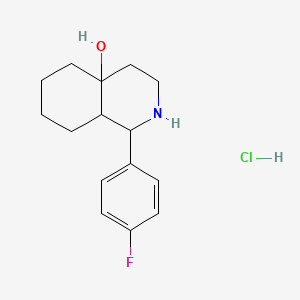
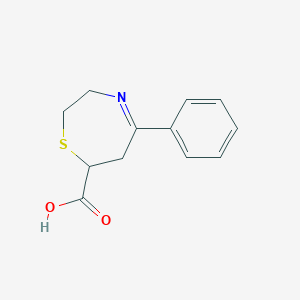
![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)
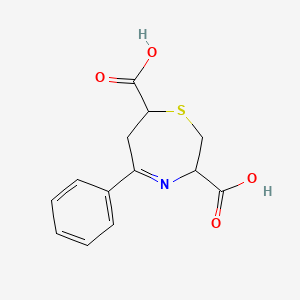
![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![3a,8b-dihydroxy-2-(hydroxymethyl)-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylic acid](/img/structure/B3821110.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3821119.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3821140.png)
